molecular formula C23H23ClN2O2 B11332675 N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11332675
M. Wt: 394.9 g/mol
InChI Key: BOXFFHQJTAQNLH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound’s unique structure, featuring a chlorobenzyl group, a methylpropoxy group, and a pyridinyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting 4-hydroxybenzoic acid with appropriate reagents to introduce the benzamide functionality.

    Introduction of the Chlorobenzyl Group: This step might involve the reaction of the benzamide core with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the Methylpropoxy Group: This can be done by reacting the intermediate with 2-methylpropyl bromide in the presence of a base.

    Incorporation of the Pyridinyl Group: The final step could involve the reaction of the intermediate with pyridine-2-ylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other bases for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-4-(2-methylpropoxy)-N-(pyridin-2-yl)benzamide is unique due to the specific combination of functional groups, which might confer distinct biological activity or chemical reactivity compared to similar compounds. The presence of the 2-methylpropoxy group, in particular, could influence its pharmacokinetic properties and interaction with biological targets.

Properties

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(2-methylpropoxy)-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H23ClN2O2/c1-17(2)16-28-20-12-10-18(11-13-20)23(27)26(22-9-5-6-14-25-22)15-19-7-3-4-8-21(19)24/h3-14,17H,15-16H2,1-2H3

InChI Key

BOXFFHQJTAQNLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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